molecular formula C23H21F7N4O3 B601767 (R,R,R)-Aprepitant CAS No. 1148113-53-4

(R,R,R)-Aprepitant

Cat. No. B601767
CAS RN: 1148113-53-4
M. Wt: 534.44
InChI Key:
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Description

(R,R,R)-Aprepitant is a novel drug that has been developed for the treatment of a wide range of medical conditions, including nausea and vomiting, anxiety, and depression. It is a synthetic compound derived from the naturally occurring compound of aprepitant, which is a derivative of the natural product of the plant, Apocynum cannabinum. The (R,R,R)-Aprepitant molecule is a highly potent and selective antagonist of the 5-HT3 receptor, which is an important target for the treatment of nausea and vomiting. It has been used in clinical trials in the United States and Europe and is currently undergoing further development.

Scientific Research Applications

(R,R,R)-Aprepitant, Neurokinin-1 Receptor Antagonist, and Chemotherapy-Induced Nausea and Vomiting (CINV)

(R,R,R)-Aprepitant is extensively studied as a neurokinin-1 (NK1) receptor antagonist, primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). It operates by blocking the actions of substance P, a neurotransmitter involved in the emetic process. Aprepitant, when combined with a regimen of a corticosteroid (dexamethasone) and a serotonin 5-HT(3) receptor antagonist (ondansetron), has shown effectiveness in preventing acute and delayed CINV associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC). Notably, a single oral dose of aprepitant (40 mg) has also demonstrated efficacy in preventing postoperative nausea and vomiting (PONV) Curran & Robinson, 2009.

(R,R,R)-Aprepitant in Combination Therapies

The role of (R,R,R)-Aprepitant in combination therapies, especially in the context of chemotherapy or radiotherapy, is noteworthy. The interaction of substance P/neurokinin-1 receptor (NK-1R) is significant in the pathogenesis of cancer, and studies indicate that NK-1R antagonists, such as aprepitant, may have potential as antitumor agents. Aprepitant, when combined with major chemotherapeutic drugs, has indicated the possibility of enhancing antitumor activity while reducing severe side effects. This combination therapy, focusing on targeting the NK-1R overexpressed in malignant tumor cells, presents a promising approach for the treatment of various cancers. This strategy holds the potential to increase cure rates, improve the quality of life, and reduce sequelae in cancer patients Robinson, Coveñas, & Muñoz, 2022.

(R,R,R)-Aprepitant's Role in Pediatric Chemotherapy Protocols

The efficacy and safety of (R,R,R)-Aprepitant in pediatric patients undergoing moderate to highly emetogenic chemotherapy protocols have been reviewed. A combination therapy involving aprepitant, ondansetron, and dexamethasone (triple therapy) has shown a reduced risk of developing chemotherapy-induced vomiting (CIV) in this demographic. The findings suggest that this triple therapy decreases the risk of CIV without increasing the occurrence of febrile neutropenia. However, further studies are needed to identify which specific subpopulations would benefit the most from this strategy Okumura, Rodrigues, Ferreira, & Moreira, 2017.

properties

IUPAC Name

3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATALOFNDEOCMKK-TVNIXMEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F7N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676985
Record name 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1148113-53-4
Record name 5-{[(2R,3R)-2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1148113-53-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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